molecular formula C17H22ClNO4 B2573837 Boc-(S)-alpha-(3-chlorobenzyl)proline CAS No. 706806-69-1

Boc-(S)-alpha-(3-chlorobenzyl)proline

Cat. No.: B2573837
CAS No.: 706806-69-1
M. Wt: 339.82
InChI Key: KLTFJXPAPHYWKB-KRWDZBQOSA-N
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Description

Boc-(S)-alpha-(3-chlorobenzyl)proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 3-chlorobenzyl group, and the proline structure. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(3-chlorobenzyl)proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the 3-chlorobenzyl group. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(3-chlorobenzyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorobenzyl group.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different protecting groups or modifying the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Boc-(S)-alpha-(3-chlorobenzyl)proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(3-chlorobenzyl)proline involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 3-chlorobenzyl group can be used to introduce specific functional groups or to modify the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

Similar Compounds

    Boc-alpha-(3-chlorobenzyl)-DL-proline: A racemic mixture of the compound.

    Boc-alpha-(4-chlorobenzyl)-proline: Similar structure with a different position of the chlorine atom.

    Boc-alpha-(3-fluorobenzyl)-proline: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Boc-(S)-alpha-(3-chlorobenzyl)proline is unique due to its specific stereochemistry and the presence of the 3-chlorobenzyl group. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties. The compound’s stability and reactivity also make it a valuable tool in various chemical and biological applications .

Biological Activity

Boc-(S)-alpha-(3-chlorobenzyl)proline is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : A tert-butyloxycarbonyl protecting group that enhances the compound's stability during synthesis.
  • Proline Backbone : The proline ring introduces conformational constraints that can influence biological activity.
  • Chlorobenzyl Side Chain : The presence of a chlorobenzyl group may enhance lipophilicity and alter receptor interactions compared to simpler proline derivatives.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its incorporation into peptides can affect their conformation and interactions with biological targets. Notably, proline derivatives often exhibit unique binding properties due to their cyclic structure, which can induce specific conformations in peptide chains.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Modulation of Receptor Activity : Proline derivatives have been shown to influence the activity of various receptors, including melanocortin receptors (MC4R and MC5R), which are involved in energy homeostasis and appetite regulation. For instance, studies have reported that certain proline analogs can act as partial agonists or antagonists at these receptors, modulating cAMP levels and influencing metabolic pathways .
  • Antimicrobial Properties : Some proline derivatives have demonstrated antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. The chlorobenzyl modification may enhance this activity by improving membrane permeability or receptor binding .
  • Anticancer Potential : The incorporation of this compound into peptide sequences has been explored for its potential anticancer effects. Compounds derived from proline have been noted for their ability to inhibit cell proliferation in various cancer cell lines, indicating a possible role in cancer therapy .

Case Studies

  • Melanocortin Receptor Studies : In a study investigating the effects of proline substitutions on melanocortin receptors, this compound was found to exhibit moderate partial agonist activity at hMC4R with an EC50 value of 200 nM. This suggests that modifications to the proline backbone can significantly impact receptor selectivity and efficacy .
  • Antimicrobial Activity Assessment : A series of experiments evaluated the antimicrobial efficacy of various proline derivatives, including this compound. Results indicated that compounds with similar structural modifications showed MIC values ranging from 4–8 μg/mL against multidrug-resistant strains, highlighting the potential clinical relevance of these derivatives in treating resistant infections .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundProline backbone with chlorobenzyl groupModerate agonist at MC4R; antimicrobial properties
Boc-L-prolineStandard proline structureWidely used in peptide synthesis; baseline activity
Boc-(R)-alpha-(3-benzothiophenyl)methyl-prolineProline with benzothiophenyl groupPotentially different receptor interactions

Properties

IUPAC Name

(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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